TNBT Diformazan

Übersicht

Beschreibung

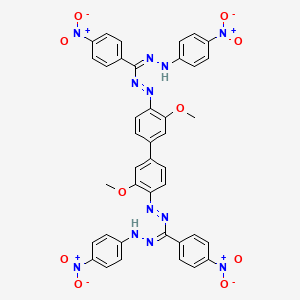

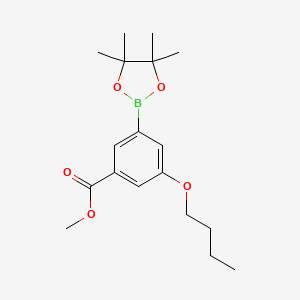

TNBT Diformazan, also known as 1,1’- (3,3’-Dimethoxy-4,4’-diphenylene)bis-3,5-di (p-nitrophenyl)diformazan, is a formazan dye . It has a CAS Number of 19333-63-2 and a molecular weight of 838.75 . It appears as a red to dark blue to black powder or crystal .

Molecular Structure Analysis

The IUPAC name of TNBT Diformazan is (E,E,E,E)-1,1’- (3,3’-dimethoxy- [1,1’-biphenyl]-4,4’-diyl)bis (3,5-bis (4-nitrophenyl)formazan) . The InChI code is 1S/C40H30N12O10/c1-61-37-23-27 (7-21-35 (37)43-47-39 (25-3-13-31 (14-4-25)49 (53)54)45-41-29-9-17-33 (18-10-29)51 (57)58)28-8-22-36 (38 (24-28)62-2)44-48-40 (26-5-15-32 (16-6-26)50 (55)56)46-42-30-11-19-34 (20-12-30)52 (59)60/h3-24,41-42H,1-2H3/b45-39+,46-40+,47-43+,48-44+ .Physical And Chemical Properties Analysis

TNBT Diformazan has a boiling point of 980.9±75.0 °C (Predicted) and a density of 1.46±0.1 g/cm3 (Predicted) . It has a maximum absorption wavelength of 513.0 to 517.0 nm (DMF) .Wissenschaftliche Forschungsanwendungen

Cellular Ultrastructure and Enzyme Activity

TNBT Diformazan is used to study cellular structures and enzyme activities. For example, it was observed that the reduction product of TNBT, tetranitro-blue diformazan (TNBF), predominantly associates with the plasma membrane in Lactobacillus casei (Brown, Edwards, & Vandemark, 1968).

Detection of Superoxide Anion in Cells

TNBT is used in the detection of superoxide anion (O2-) in cells like polymorphonuclear leukocytes (PMNs). The reaction of TNBT with O2- is examined through histochemical and ultracytochemical methods (Ueda, Ishikawa, & Takekoshi, 1999).

Study of Bacterial L-Forms

Diformazan TNBT has been used to study the dehydrogenase activity in bacterial L-forms, revealing its deposition on the cytoplasmic membrane and intracellular membranes (Kats, Konstantinova, & Kharat'ian, 1976).

Research on S-Nitrosylated Proteins

TNBT has been instrumental in research on S-nitrosylated proteins in biological tissues. It is used in conjunction with NADPH diaphorase for detecting nitric oxide synthase (NOS) and related compounds in tissue samples (Seckler, Shen, Lewis, Abdulameer, Zaman, Palmer, Bates, Jenkins, & Lewis, 2020).

Enzyme Histo- and Cyto- Chemistry

TNBT is valuable in oxidative enzyme histo- and cyto- chemistry, where it demonstrates the succinic dehydrogenase system in tissue samples. It produces a brownish-black precipitate which is helpful in the effective demonstration of enzymatic systems (Rosa & Tsou, 1961).

Superoxide Anion Radical Concentration Measurement

TNBT's reduction reaction with superoxide provides a method to quantify superoxide anion radical concentrations, offering insights into fundamental biological processes (Liu, Fu, Zhan, & Lucia, 2009).

Safety and Hazards

TNBT Diformazan is classified as a flammable solid (Category 2) according to GHS Classification . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Wirkmechanismus

Target of Action

Tetranitro Blue Tetrazolium Diformazan primarily targets Nitric Oxide Synthase (NOS) in aldehyde-treated tissues . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a free radical involved in several physiological and pathological processes .

Mode of Action

The compound interacts with its targets through a process known as NADPH-dependent reduction. It is thought that the catalytic activity of NOS promotes the reduction of nitro-blue tetrazolium (NBT) to diformazan . It has been suggested that a proteinaceous factor other than nos, such as an s-nitrosothiol and/or a dinitrosyl-iron (ii) cysteine complex or nitrosated proteins including nos, is responsible for producing diformazan in aldehyde-treated tissues .

Biochemical Pathways

The biochemical pathways affected by Tetranitro Blue Tetrazolium Diformazan involve the NADPH-dependent reduction of NBT to diformazan . This process is facilitated by NO-containing factors such as free S-nitrosothiols or nitrosated proteins .

Result of Action

The result of the action of Tetranitro Blue Tetrazolium Diformazan is the formation of diformazan, a compound that can be visualized and used as a histochemical marker . This process is facilitated by the presence of NO-containing factors (free S-nitrosothiols or nitrosated proteins such as NOS), which promote the NADPH-dependent reduction of NBT to diformazan .

Action Environment

The action of Tetranitro Blue Tetrazolium Diformazan can be influenced by environmental factors. For instance, procedures that accelerate the decomposition of S-nitrosothiols can markedly reduce NADPH diaphorase staining in tissue sections subsequently subjected to paraformaldehyde fixation

Eigenschaften

IUPAC Name |

N-[2-methoxy-4-[3-methoxy-4-[[(Z)-N-(4-nitroanilino)-C-(4-nitrophenyl)carbonimidoyl]diazenyl]phenyl]phenyl]imino-4-nitro-N'-(4-nitroanilino)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30N12O10/c1-61-37-23-27(7-21-35(37)43-47-39(25-3-13-31(14-4-25)49(53)54)45-41-29-9-17-33(18-10-29)51(57)58)28-8-22-36(38(24-28)62-2)44-48-40(26-5-15-32(16-6-26)50(55)56)46-42-30-11-19-34(20-12-30)52(59)60/h3-24,41-42H,1-2H3/b45-39-,46-40-,47-43?,48-44? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKSRZQMARNUEW-DBPDIXJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N\NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=C(C=C4)[N+](=O)[O-])OC)N=N/C(=N\NC5=CC=C(C=C5)[N+](=O)[O-])/C6=CC=C(C=C6)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30N12O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659858 | |

| Record name | (E,E)-1,1'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis({(Z)-(4-nitrophenyl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TNBT Diformazan | |

CAS RN |

19333-63-2 | |

| Record name | (E,E)-1,1'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis({(Z)-(4-nitrophenyl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (NE,Z)-N-({3,3'-dimethoxy-4'-[(E)-{[(1Z)-(4-nitrophenyl)[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]imino}amino]-[1,1'-biphenyl]-4-yl}imino)-4-nitro-N'-[(4-nitrophenyl)amino]benzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B578807.png)

![Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B578809.png)

![tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578814.png)